Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS number 1860802-12-5. It belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which are noted for their diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen as a ring heteroatom. The molecular formula is with a molecular weight of 361.19 g/mol . The structure features a bromine atom at the 7-position and a benzyloxy group at the 6-position of the pyrazolo ring system.
The synthesis of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors.
The specific reaction conditions, including temperature, solvent choice, and reaction time, play crucial roles in determining yield and purity .
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate exhibits a complex structure characterized by:
The predicted density of this compound is approximately , with a pKa value around -0.99 .
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound for further biological testing or for synthesizing analogs with enhanced properties .
The mechanism of action for methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are crucial in various signaling pathways that regulate cell growth and differentiation. By selectively inhibiting these kinases, this compound may exhibit anti-cancer properties or modulate other disease pathways.
Research indicates that pyrazolo[1,5-a]pyridine derivatives can target receptor tyrosine kinases such as AXL and c-MET, which are implicated in tumorigenesis .
The physical properties of methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate include:
Chemical properties include:
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate has potential applications in various fields:
The conventional synthesis involves three sequential steps: pyrazole ring formation, O-benzylation, and esterification. Cyclization begins with condensation of aminopyridines and β-ketoesters under reflux, yielding the pyrazolo[1,5-a]pyridine core. Subsequent regioselective bromination at C7 using bromine (Br₂) or N-bromosuccinimide (NBS) in chloroform achieves 70–85% yields [1] [5]. Benzylation employs benzyl bromide (BnBr) with potassium carbonate (K₂CO₃) in dimethylformamide (DMF), introducing the 6-benzyloxy group with >90% regioselectivity due to steric and electronic biases [1] [8]. Final esterification uses thionyl chloride (SOCl₂) in methanol or diazomethane (CH₂N₂), affording the target compound in 65–78% yield.
Table 1: Key Parameters in Stepwise Synthesis
Step | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Cyclization | Aminopyridine + β-ketoester; Δ | 70–85 | High (C3-COOH) |
Bromination | Br₂/NBS; CHCl₃, 25°C | 75–88 | C7 > C5 |
Benzylation | BnBr, K₂CO₃; DMF, 80°C | 85–93 | >90% at C6 |
Esterification | SOCl₂/MeOH or CH₂N₂; 0–25°C | 65–78 | N/A |
Limitations include moderate overall yields (35–45%) and purification challenges after each step [5] [8].
Continuous flow systems enhance the synthesis via precise parameter control. Bromination and benzylation are integrated in a tubular reactor using NBS and BnBr, with residence times of 8–12 minutes at 100–120°C. This reduces side products (e.g., dibrominated species) and improves atom economy by 20% compared to batch methods [2] [6]. Esterification via acid chloride intermediates in microchannel reactors achieves 95% conversion in <5 minutes, leveraging rapid mixing and heat transfer. A three-stage continuous setup elevates overall yields to 75–82% and throughput to 0.5–2.0 kg/day, ideal for GMP-compliant production [6].
Table 2: Flow Reactor vs. Batch Performance
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Overall Yield | 35–45% | 75–82% | +40% |
Reaction Time | 24–36 hours | 20–30 minutes | 98% reduction |
Throughput | 50–100 g/day | 0.5–2.0 kg/day | 10-fold |
Temperature Control | Moderate | High-precision | Reduced byproducts |
Regioselective C7 bromination requires catalysts to suppress C5 side products. Copper(I) bromide (CuBr) with N,N-diisopropylethylamine (DIPEA) in acetonitrile directs bromination to C7 (>20:1 selectivity) via π-complex stabilization of the electron-rich pyridine nucleus [1] [8]. For benzylation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance O-alkylation over N-alkylation. Palladium-catalyzed Suzuki coupling in later derivatizations (e.g., replacing Br with aryl groups) employs Pd(dppf)Cl₂, achieving >95% fidelity [4] [8]. Microwave-assisted bromination (150°C, 10 minutes) further boosts regioselectivity to >30:1.
Table 3: Catalytic Systems for Key Steps
Reaction | Catalyst/System | Conditions | Selectivity/Yield |
---|---|---|---|
C7 Bromination | CuBr/DIPEA | CH₃CN, 80°C, 2h | >20:1 C7/C5, 88% yield |
O-Benzylation | TBAB/K₂CO₃ | DMF/H₂O, 80°C, 1h | >95% O-alkylation |
Aryl Introduction | Pd(dppf)Cl₂, K₂CO₃ | Toluene/H₂O, 100°C, 4h | >95% Suzuki coupling |
The benzyloxy group serves dual roles: as a directing moiety for bromination and a protecting group for the C6 hydroxyl. Benzyl ether stability under basic/neutral conditions allows ester hydrolysis without deprotection [4] [7]. Orthogonal strategies use acid-labile groups (e.g., tert-butyldimethylsilyl, TBS) for hydroxyl protection when acid-sensitive functionalities are present. For example, TBS deprotection with tetra-n-butylammonium fluoride (TBAF) precedes benzylation for C6 diversification [4] [7]. Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group post-derivatization, yielding hydroxylated intermediates for anticancer or antitubercular agents like those in WO2015100117A1 [2] [8].
Table 4: Protecting Group Applications
Group Protected | Protecting Group | Deprotection Method | Compatibility |
---|---|---|---|
C6 Hydroxyl | Benzyl (Bn) | H₂, Pd-C, 25°C, 12h | Stable to esterification |
C6 Hydroxyl | TBS | TBAF, THF, 0°C, 1h | Acid-sensitive intermediates |
Carboxyl (C3) | Methyl ester | LiOH, MeOH/H₂O, 25°C | Benzyl stability |
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: